molecular formula C12H16O2 B1663933 1,3-Dioxane, 5,5-dimethyl-2-phenyl- CAS No. 776-88-5

1,3-Dioxane, 5,5-dimethyl-2-phenyl-

Cat. No. B1663933
CAS RN: 776-88-5
M. Wt: 192.25 g/mol
InChI Key: VUJMMVJKRWURKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxane, 5,5-dimethyl-2-phenyl- is a bioactive chemical.

Scientific Research Applications

Synthesis and Catalysis

The compound 1,3-Dioxane, 5,5-dimethyl-2-phenyl- has been utilized in various synthesis processes. For example, its hydrogenation to 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper-loaded catalysts has been explored, demonstrating effective catalyst systems for this reaction (Paczkowski & Hölderich, 1997). Additionally, its gas phase hydrogenation to 3-alkoxy-2,2-dimethyl-propan-1-ols using similar catalysts highlights its role in producing valuable organic compounds (Paczkowski & Hölderich, 1997).

Structural and Conformational Studies

Significant research has been conducted on the structural and conformational aspects of derivatives of 1,3-Dioxane, 5,5-dimethyl-2-phenyl-. Studies involve using NMR spectroscopy and X-ray structural analysis to investigate its structure, such as in the case of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, highlighting its chair conformation and solvation shell characteristics (Khazhiev et al., 2021). Similar studies have been done on other derivatives, contributing to the understanding of their molecular behavior (Khazhiev et al., 2018), (Khazhiev et al., 2019).

Applications in Fine Organic Synthesis

1,3-Dioxane, 5,5-dimethyl-2-phenyl- and its derivatives have shown potential as reagents in fine organic synthesis. For instance, their reactions with various compounds have been explored to synthesize new organic materials with potential bactericidal properties (Kuznetsov & Brusilovskii, 2001).

Polymerization and Material Science

This compound has also been employed in material science, particularly in the polymerization process. The copolymerization of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with other compounds like dimethyl terephthalate has been investigated to create polyesters with specific properties, showcasing its utility in producing thermoset polyesters (Kriegel et al., 1998).

properties

CAS RN

776-88-5

Product Name

1,3-Dioxane, 5,5-dimethyl-2-phenyl-

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C12H16O2/c1-12(2)8-13-11(14-9-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

VUJMMVJKRWURKX-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC=CC=C2)C

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)C

Appearance

Solid powder

Other CAS RN

776-88-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,3-Dioxane, 5,5-dimethyl-2-phenyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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